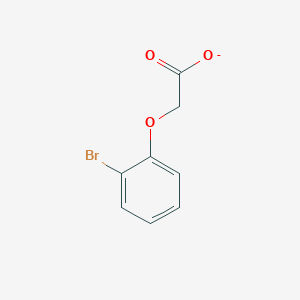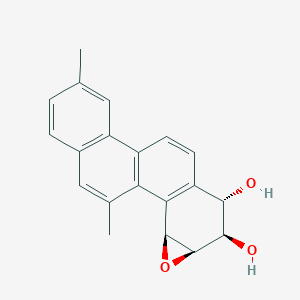
1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene, also known as T-0070907, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective estrogen receptor modulators (SERMs) and has shown promising results in various scientific research studies.
作用机制
The mechanism of action of 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene is not fully understood, but it is believed to act as a selective estrogen receptor modulator (SERM). It binds to estrogen receptors and inhibits the transcriptional activity of estrogen-responsive genes. This results in the inhibition of cell growth and proliferation in estrogen-dependent cancer cells.
生化和生理效应
1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has been found to exhibit anti-estrogenic effects and has been shown to inhibit the growth of breast cancer cells in vitro. It has also been found to be effective in the treatment of obesity, diabetes, and metabolic disorders. 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has been shown to reduce body weight, improve glucose tolerance, and increase insulin sensitivity in animal models.
实验室实验的优点和局限性
1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory and is readily available for research purposes. 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has also been extensively studied, and its mechanism of action is well understood. However, there are some limitations to the use of 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene in lab experiments. It is a relatively new compound, and there is limited data available on its long-term effects. Additionally, 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene may have off-target effects that could affect the interpretation of experimental results.
未来方向
There are several future directions for the study of 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene. One potential application is in the treatment of breast cancer. 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has been shown to inhibit the growth of breast cancer cells in vitro, and further research is needed to determine its potential as a therapeutic agent for breast cancer. Another potential application is in the treatment of metabolic disorders such as obesity and diabetes. 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has been shown to improve glucose tolerance and increase insulin sensitivity in animal models, and further research is needed to determine its potential as a therapeutic agent for metabolic disorders. Finally, 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene may have applications in the study of estrogen receptor signaling and the development of new SERMs.
合成方法
The synthesis of 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene involves a multi-step process that includes the reaction of 1,2-dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene with various reagents to produce the final product. The synthesis of 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene is a complex process that requires expertise in organic chemistry.
科学研究应用
1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-estrogenic effects and has been shown to inhibit the growth of breast cancer cells in vitro. 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has also been found to be effective in the treatment of obesity, diabetes, and metabolic disorders.
属性
CAS 编号 |
139493-54-2 |
|---|---|
产品名称 |
1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene |
分子式 |
C20H18O3 |
分子量 |
306.4 g/mol |
IUPAC 名称 |
(3S,5R,6R,7S)-14,19-dimethyl-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12(17),13,15,18-heptaene-6,7-diol |
InChI |
InChI=1S/C20H18O3/c1-9-3-4-11-8-10(2)15-12(14(11)7-9)5-6-13-16(15)19-20(23-19)18(22)17(13)21/h3-8,17-22H,1-2H3/t17-,18+,19-,20+/m0/s1 |
InChI 键 |
VDTWCECJCOQWJE-ZGXWSNOMSA-N |
手性 SMILES |
CC1=CC2=C(C=C1)C=C(C3=C2C=CC4=C3[C@H]5[C@H](O5)[C@@H]([C@H]4O)O)C |
SMILES |
CC1=CC2=C(C=C1)C=C(C3=C2C=CC4=C3C5C(O5)C(C4O)O)C |
规范 SMILES |
CC1=CC2=C(C=C1)C=C(C3=C2C=CC4=C3C5C(O5)C(C4O)O)C |
同义词 |
1,2-dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene 5,9-diMeC-1,2-diol-3,4-epoxide 5,9-diMeCDE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



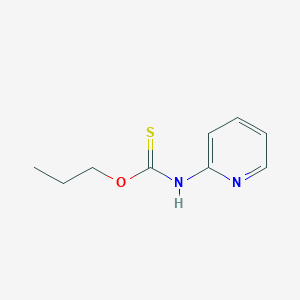
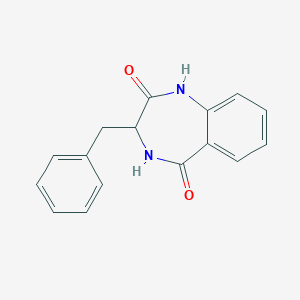
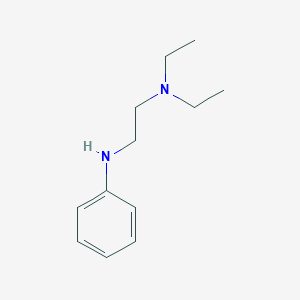
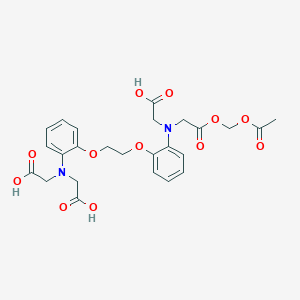
![2-[4-(2-bromoacetyl)phenoxy]acetic Acid](/img/structure/B161365.png)
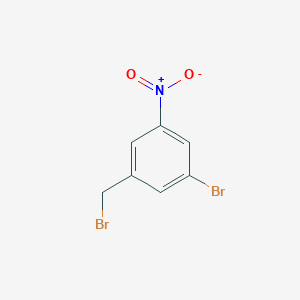
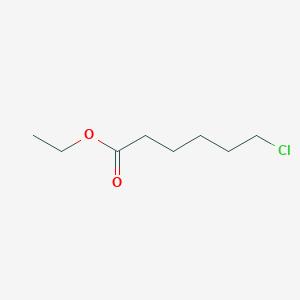
![4-[3-(4-Hydroxyphenyl)propyl]resorcinol](/img/structure/B161370.png)
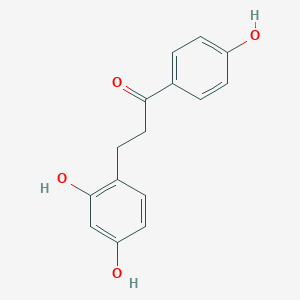
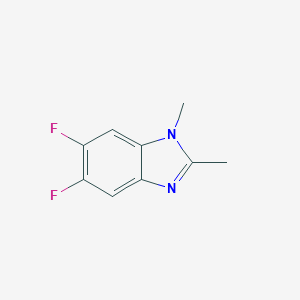
![4-[3-(2,4-Dimethoxyphenyl)propyl]phenol](/img/structure/B161375.png)
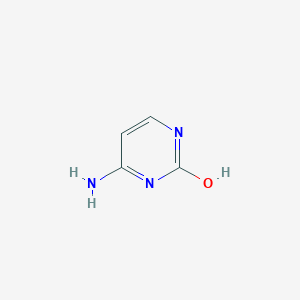
![(Z)-9-[(2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid](/img/structure/B161380.png)
